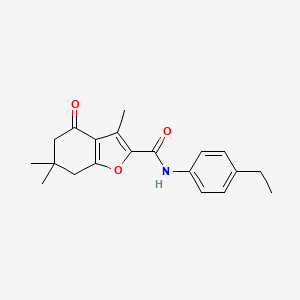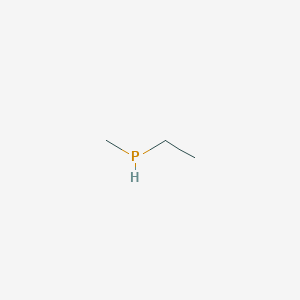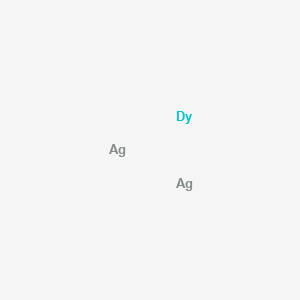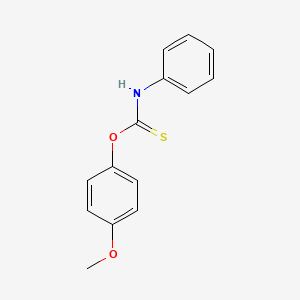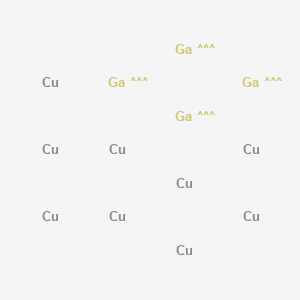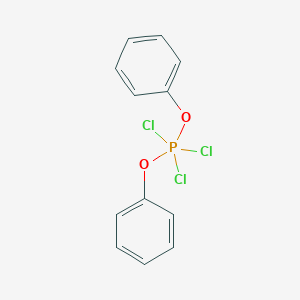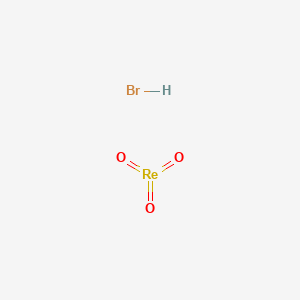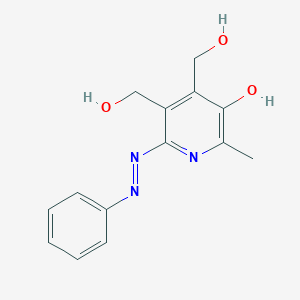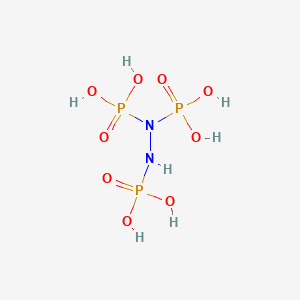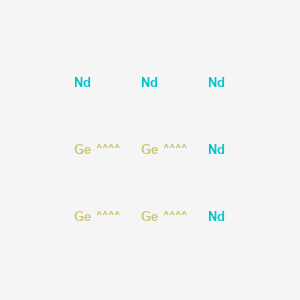
CID 78062198
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78062198” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, biological activities, safety, and toxicity of various compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 78062198 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Industrial methods may also involve continuous flow reactors and other advanced technologies to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
CID 78062198 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, facilitating the development of new chemical entities.
Biology: It may serve as a tool for studying biological processes and interactions at the molecular level.
Medicine: CID 78062198 could be explored for its therapeutic potential, including its use as a drug candidate or in drug development.
Industry: The compound may find applications in industrial processes, such as the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of CID 78062198 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the compound’s properties.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 78062198 can be identified using databases like PubChem, which provide information on structurally related molecules. Some similar compounds may include:
CID 2244: Aspirin
CID 5161: Salicylsalicylic acid
CID 3715: Indomethacin
CID 1548887: Sulindac
Uniqueness
This compound may possess unique chemical properties or biological activities that distinguish it from other similar compounds. These unique features could include specific binding affinities, reactivity, or therapeutic potential, making it a valuable compound for further research and development.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its preparation methods, chemical reactions, and mechanism of action provide a foundation for understanding its properties and uses. By comparing it with similar compounds, researchers can identify its unique features and explore its potential in greater detail.
Propiedades
Fórmula molecular |
Ge4Nd5 |
|---|---|
Peso molecular |
1011.7 g/mol |
InChI |
InChI=1S/4Ge.5Nd |
Clave InChI |
SSCQFQBACYRXAL-UHFFFAOYSA-N |
SMILES canónico |
[Ge].[Ge].[Ge].[Ge].[Nd].[Nd].[Nd].[Nd].[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



